molecular formula C7H13BrO2 B8499523 2-BROMOETHYL 2,2-DIMETHYLPROPANOATE

2-BROMOETHYL 2,2-DIMETHYLPROPANOATE

Cat. No.: B8499523
M. Wt: 209.08 g/mol
InChI Key: MXJCRIAXILAHFT-UHFFFAOYSA-N
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Description

2-Bromoethyl 2,2-dimethylpropanoate is a halogenated ester characterized by a bulky 2,2-dimethylpropanoate (pivaloate) group and a bromoethyl substituent. The compound is structurally significant due to the combination of a sterically hindered ester and a bromine atom, which serves as a reactive leaving group. This configuration makes it valuable in organic synthesis, particularly in nucleophilic substitution reactions, where the bromine’s superior leaving-group ability (compared to chlorine) enhances reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-BROMOETHYL 2,2-DIMETHYLPROPANOATE can be synthesized through the esterification of pivalic acid with 2-bromoethanol. The reaction typically involves the use of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

On an industrial scale, this compound can be produced using similar esterification methods but with optimized conditions for large-scale production. This may involve continuous flow reactors and the use of more efficient catalysts to increase yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-BROMOETHYL 2,2-DIMETHYLPROPANOATE undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom in the bromoethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Elimination Reactions: Under basic conditions, this compound can undergo elimination to form alkenes.

    Hydrolysis: The ester bond can be hydrolyzed in the presence of acids or bases to yield pivalic acid and 2-bromoethanol.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Elimination Reactions: Strong bases such as potassium tert-butoxide or sodium hydride are used to induce elimination.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

Major Products Formed

    Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.

    Elimination Reactions: Alkenes are the primary products.

    Hydrolysis: The major products are pivalic acid and 2-bromoethanol.

Scientific Research Applications

Chemistry

2-BROMOETHYL 2,2-DIMETHYLPROPANOATE is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.

Biology

In biological research, this compound is used to modify biomolecules through esterification, enabling the study of biochemical pathways and interactions.

Medicine

The compound is explored for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

Industry

In the industrial sector, this compound is used in the production of polymers and specialty chemicals. Its stability and reactivity make it suitable for various applications, including coatings and adhesives.

Mechanism of Action

The mechanism of action of 2-BROMOETHYL 2,2-DIMETHYLPROPANOATE involves its reactivity towards nucleophiles and bases. The bromoethyl group acts as a leaving group in nucleophilic substitution reactions, allowing the introduction of various functional groups into the molecule. In elimination reactions, the compound forms alkenes through the removal of the bromine atom and a hydrogen atom from the adjacent carbon.

Comparison with Similar Compounds

3-Chloro-2-Hydroxy-1-Propyl 2,2-Dimethylpropanoate

A closely related compound, 3-chloro-2-hydroxy-1-propyl 2,2-dimethylpropanoate (referred to in and ), shares the pivaloate ester group but differs in its halogenated substituent and additional hydroxyl group. Key distinctions include:

  • Synthetic Conditions: The chloro-hydroxy derivative was synthesized via hydrolysis of 2-chloro-1-(chloromethyl)ethyl 2,2-dimethylpropanoate using sodium carbonate in 1,4-dioxane at 115°C for 48 hours, yielding 62% after distillation . In contrast, 2-bromoethyl 2,2-dimethylpropanoate would likely require milder conditions due to bromine’s higher reactivity.
  • Reactivity: The bromine atom in this compound is a better leaving group than chlorine, making it more reactive in SN2 reactions.
  • Applications : The chloro-hydroxy compound is utilized as a dissymmetric chlorohydrin precursor, whereas the bromoethyl variant may find use in polymer chemistry or as an alkylating agent.

Other Halogenated Pivaloate Esters

  • Thermal Stability : Bulkier esters (e.g., pivaloates) generally exhibit higher thermal stability due to steric protection of the ester carbonyl.
  • Boiling Points : The chloro-hydroxy compound has a reported boiling point of 70°C at 40 Pa , whereas brominated analogs likely have higher boiling points due to bromine’s greater molecular weight.

Data Tables

Table 1. Comparative Properties of Halogenated 2,2-Dimethylpropanoate Esters

Compound Molecular Weight (g/mol) Boiling Point (°C) Synthetic Yield Key Functional Groups
This compound ~223.1 Not reported Not reported Bromoethyl, pivaloate
3-Chloro-2-hydroxy-1-propyl 2,2-dimethylpropanoate 196.7 70 (at 40 Pa) 62% Chloro, hydroxyl, pivaloate

Table 2. Reaction Conditions Comparison

Compound Solvent Temperature (°C) Time (h) Base/Reagent
3-Chloro-2-hydroxy-1-propyl derivative 1,4-Dioxane 115 48 Na₂CO₃
2-Bromoethyl derivative (hypothetical) Toluene/DCM 80–100 12–24 H₂SO₄ or DCC/DMAP

Research Findings

  • The pivaloate ester group consistently enhances steric protection, improving stability across analogs .
  • Bromine’s superior leaving-group ability suggests that this compound would outperform chloro analogs in alkylation reactions, though this remains speculative without direct experimental data.
  • The multigram synthesis of the chloro-hydroxy compound demonstrates scalability for pivaloate esters, but brominated variants may require optimization due to bromine’s volatility and cost .

Properties

Molecular Formula

C7H13BrO2

Molecular Weight

209.08 g/mol

IUPAC Name

2-bromoethyl 2,2-dimethylpropanoate

InChI

InChI=1S/C7H13BrO2/c1-7(2,3)6(9)10-5-4-8/h4-5H2,1-3H3

InChI Key

MXJCRIAXILAHFT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)OCCBr

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2,2-Dimethylpropionyl chloride (10 mL, 81.2 mmol) was added over 10 min to an ice-cooled solution of 2-bromoethanol (5.48 mL, 77.4 mmol) and DIPEA (20.8 mL, 121.8 mmol) in DCM (150 mL). The reaction mixture was stirred in the ice bath for a further 15 min, then at RT for 16 h. The reaction mixture was washed successively with 1M HCl, saturated aqueous NaHCO3 and water. The organic fraction was dried (Na2SO4) then concentrated in vacuo. The resulting residue was purified by column chromatography (Si—PCC, eluant 1-6% EtOAc in cyclohexane) affording the title compound as a colourless oil (10.58 g, 65%). 1H NMR (CDCl3, 300 MHz): 4.37 (2H, t, J=6.0 Hz), 3.52 (2H, t, J=6.0 Hz), 1.23 (9H, s).
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Synthesis routes and methods II

Procedure details

To a solution of 2-bromoethanol (0.36 mL) and pyridine (0.61 mL) in tetrahydrofuran (5 mL) was added pivaloyl chloride (0.62 mL) under ice-cooling, and the mixture was stirred at room temperature overnight. The reaction mixture was poured into a saturated aqueous ammonium chloride solution, and the resulting mixture was extracted with diethyl ether. The extract was washed with water, a saturated aqueous sodium hydrogen carbonate solution and brine, and dried over anhydrous sodium sulfate. The solvent was removed under reduced pressure to give (2-bromoethyl) pivalate (1.04 g). A mixture of 4-bromo-3-(2,3,4,6-tetra-O-pivaloyl-β-D-glucopyranosyloxy)-1H-indazole (0.93 g), (2-bromoethyl)pivalate (0.82 g), cesium carbonate (1.27 g) and sodium iodide (0.2 g) in N,N-dimethylformamide (10 mL) was stirred at 65° C. for 6 hours. The reaction mixture was poured into water, and the resulting mixture was extracted with diethyl ether. The extract was washed with water and brine, and dried over anhydrous sodium sulfate. The solvent was removed under reduced pressure, and the residue was purified by column chromatography on silica gel (eluent: n-hexane/ethyl acetate=4/1-3/1) to give the title compound (0.73 g).
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